Fmoc-D-Arg(NO2)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

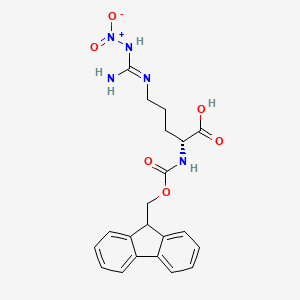

(2R)-5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMHIKWOZKQXCJ-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579952 |

Source

|

| Record name | (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160347-94-4 |

Source

|

| Record name | (E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-D-Arg(NO2)-OH: Structure, Properties, and Application in Solid-Phase Peptide Synthesis

Executive Summary: This guide provides an in-depth analysis of N-α-Fmoc-D-arginine(N-ω-nitro) (Fmoc-D-Arg(NO2)-OH), a critical building block for the synthesis of therapeutic peptides and advanced biomaterials. The incorporation of the D-enantiomer of arginine is a key strategy for enhancing peptide resistance to enzymatic degradation, thereby improving in vivo stability and bioavailability.[1][2] This document details the molecule's unique structural features, physicochemical properties, and its strategic application in Solid-Phase Peptide Synthesis (SPPS). We offer field-proven insights into its advantages, particularly the role of the nitro protecting group in minimizing common side reactions, and provide validated, step-by-step protocols for its effective use in research and development settings.

Molecular Architecture and Physicochemical Properties

Structural Elucidation

This compound, systematically named (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(N'-nitrocarbamimidamido)pentanoic acid, is a derivative of the non-proteinogenic amino acid D-arginine.[1] Its structure is defined by three critical components:

-

The D-Arginine Core: The stereochemistry at the α-carbon is in the D-configuration. This non-natural orientation is fundamental to creating peptides that resist degradation by proteases, which are highly specific for L-amino acids.[1]

-

The N-α-Fmoc Group (9-Fluorenylmethoxycarbonyl): This bulky group protects the α-amino terminus. Its key feature is its lability to basic conditions (e.g., piperidine), allowing for its removal without affecting acid-labile side-chain protecting groups, a cornerstone of orthogonal SPPS strategy.[2]

-

The N-ω-Nitro Group (NO2): This electron-withdrawing group protects the highly basic and nucleophilic guanidino side chain of arginine. The nitro group is stable to the basic conditions used for Fmoc removal but can be cleaved under reductive conditions or, more commonly, during the final strong acid cleavage step.[1][3]

Caption: Key functional groups of the this compound molecule.

Chemical Formula and Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 160347-94-4 | [1][4] |

| Molecular Formula | C21H23N5O6 | [1][4] |

| Molecular Weight | 441.44 g/mol | [4][5][6] |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[O-]">C@@HC(=O)O | [1] |

| InChI Key | RXMHIKWOZKQXCJ-GOSISDBHSA-N | [1] |

Physicochemical Data

Proper handling and storage are critical for maintaining the integrity of the reagent.

| Property | Description | Source(s) |

| Appearance | White to off-white crystalline powder | [2][7] |

| Solubility | Soluble in SPPS solvents such as DMF, NMP, DMSO, Dichloromethane | [8] |

| Storage Conditions | Store in a cool (2-8°C), dry, and dark place. Keep tightly sealed. | [7][9] |

The Strategic Role of this compound in SPPS

Causality Behind Experimental Choices

The selection of a protected amino acid is a critical decision in peptide synthesis that directly impacts yield, purity, and the biological properties of the final product. This compound is chosen for several strategic reasons:

-

Enhanced Biological Stability: Peptides incorporating D-arginine exhibit significantly increased resistance to proteolytic enzymes, which prolongs their in vivo half-life—a highly desirable trait for therapeutic peptide development.[1][2]

-

Orthogonal Protection: The Fmoc group (base-labile) and the nitro group (stable to base) form an orthogonal protecting group strategy.[1] This orthogonality is essential for the stepwise elongation of the peptide chain, as the N-terminus can be selectively deprotected at each cycle without disturbing the side-chain protection.[2]

Caption: Orthogonal deprotection scheme in Fmoc-based SPPS.

Mechanistic Advantage: Minimizing δ-Lactam Formation

A significant challenge during the coupling of arginine in SPPS is the intramolecular cyclization of the activated carboxyl group with the δ-nitrogen of the side chain, forming an unreactive δ-lactam. This side reaction terminates the peptide chain. The strongly electron-withdrawing nature of the nitro group on the guanidino side chain significantly reduces the nucleophilicity of the δ-nitrogen. As a result, Fmoc-Arg(NO2)-OH shows a markedly lower tendency to form δ-lactam compared to other derivatives like Fmoc-Arg(Pbf)-OH, leading to higher coupling efficiencies and purer final products.[3][10] This is a prime example of how a specific protecting group is chosen to mitigate a known, problematic side reaction.

Experimental Protocols and Methodologies

The following protocols are designed as a self-validating system for the incorporation of this compound into a peptide sequence using an automated peptide synthesizer or manual SPPS.

General SPPS Workflow

The process follows a cyclical pattern of deprotection, washing, coupling, and washing.

Caption: The standard iterative cycle of Solid-Phase Peptide Synthesis.

Protocol: Fmoc Group Deprotection

This procedure removes the N-terminal Fmoc group to expose a free amine for the next coupling step.

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[11] Agitate for 2-3 minutes.

-

Main Deprotection: Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for 10-15 minutes. The kinetics of deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

Protocol: Coupling of this compound

This protocol describes the activation and coupling of the amino acid to the resin.

-

Activation Solution: In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling agent. A common and effective combination is an equimolar mixture of the amino acid, a carbodiimide like N,N'-diisopropylcarbodiimide (DIC), and an additive such as OxymaPure® in DMF.[3] Allow the activation to proceed for 5-10 minutes.

-

Coupling Reaction: Drain the wash solvent from the deprotected peptide-resin and add the activation solution.

-

Reaction Time: Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the time can be extended or a double coupling can be performed.

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue), a second coupling is required.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM), to prepare for the next cycle.

Protocol: Final Cleavage and Side-Chain Deprotection

This final step cleaves the completed peptide from the solid support and removes all side-chain protecting groups, including the nitro group.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[3] TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a well-ventilated fume hood. Agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Reduce the volume of the TFA solution with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Isolation: Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether to remove residual scavengers.

-

Drying: Dry the crude peptide pellet under a high vacuum. The peptide is now ready for purification by HPLC.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with chemical reagents.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and associated solvents and reagents.[1]

-

Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of the powder.[1] Avoid direct contact with skin and eyes.[9]

-

Storage and Stability: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[7] Protect from moisture and light to ensure long-term stability.[2]

-

Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.

References

-

Aapptec Peptides. Fmoc-Arg(NO2)-OH [58111-94-7]. [Link]

-

BioCrick. Fmoc-Arg(NO2)-OH | CAS:58111-94-7. [Link]

-

Alhassan, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. [Link]

-

Aapptec, LLC. Safety Data Sheet: Fmoc-D-Arg(Pbf)-OH. [Link]

-

PubChem. Fmoc-D-Arg-OH | C21H24N4O4. [Link]

-

Aapptec, LLC. MSDS - Safety Data Sheet: Fmoc-Arg(Me2)-OH asymmetric. [Link]

-

Aapptec, LLC. MSDS - Safety Data Sheet: Fmoc-Arg(Boc)2-OH. [Link]

-

Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

-

ChemBK. FMOC-ARG(NO2)-OH. [Link]

-

ResearchGate. Scheme 1 Synthetic pathway for the preparation of Fmoc-Arg(MIS)-OH. [Link]

-

Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(7), 1339. [Link]

-

Aapptec Peptides. Fmoc-D-Arg(Pbf)-OH [187618-60-6]. [Link]

Sources

- 1. Buy this compound | 160347-94-4 [smolecule.com]

- 2. chempep.com [chempep.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound - CAS:160347-94-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. echemi.com [echemi.com]

- 6. peptide.com [peptide.com]

- 7. echemi.com [echemi.com]

- 8. Fmoc-Arg(NO2)-OH | CAS:58111-94-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

Fmoc-D-Arg(NO2)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of therapeutic peptide development and intricate protein engineering, the incorporation of non-natural amino acids is a cornerstone of innovation. These unique building blocks offer a gateway to enhanced biological stability, novel functionalities, and improved pharmacokinetic profiles. Among these, Fmoc-D-Arg(NO2)-OH has emerged as a critical reagent. This guide, intended for the discerning researcher, scientist, and drug development professional, provides an in-depth exploration of this compound, from its fundamental chemical properties to its strategic application in solid-phase peptide synthesis (SPPS). Herein, we delve into the causality behind experimental choices, present validated protocols, and offer authoritative insights to empower your research endeavors.

Core Molecular Profile of this compound

This compound, systematically named (2R)-5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid, is a protected derivative of the non-proteinogenic amino acid D-arginine.[1] Its molecular architecture is specifically engineered for utility in Fmoc-based solid-phase peptide synthesis.

| Property | Value | Source |

| CAS Number | 160347-94-4 | [1][2] |

| Molecular Formula | C21H23N5O6 | [1][2] |

| Molecular Weight | 441.4 g/mol | [1][2] |

| Appearance | Typically a white to off-white powder | [3] |

| Solubility | Soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone | [4] |

The key structural features of this compound are the α-amino group protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the guanidino side chain of the D-arginine residue being protected by a nitro (NO2) group.[1] This strategic protection scheme is fundamental to its successful application in peptide synthesis. The D-configuration of the chiral center is a deliberate choice to introduce resistance to enzymatic degradation in the final peptide, a critical attribute for many therapeutic applications.[1]

The Strategic Role of Protecting Groups in SPPS

The successful stepwise assembly of a peptide on a solid support hinges on a robust and orthogonal protecting group strategy. In the case of this compound, the choice of the Fmoc and nitro groups is a calculated one, designed to ensure the selective and efficient elongation of the peptide chain.

The Fmoc Group: A Base-Labile α-Amino Shield

The Fmoc group serves as a temporary shield for the α-amino group, preventing its participation in the peptide bond formation until desired. Its lability under mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF), allows for its selective removal without compromising the integrity of the growing peptide chain or other protecting groups.[1]

Caption: Fmoc deprotection workflow.

The Nitro Group: A Robust Side-Chain Guardian

The nitro group on the guanidino side chain of arginine provides robust protection that is stable to the basic conditions used for Fmoc removal.[1] This orthogonality is crucial for preventing unwanted side reactions at the highly nucleophilic guanidino group during peptide synthesis. The nitro group is typically removed during the final cleavage of the peptide from the solid support under strong acidic conditions or through reduction.[1]

Applications in Peptide Synthesis and Drug Discovery

The incorporation of D-arginine via this compound offers significant advantages in the design of novel peptides with therapeutic potential.

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids exhibit increased resistance to degradation by proteases, which are stereospecific for L-amino acids.[1] This leads to a longer in vivo half-life, a desirable characteristic for many drug candidates.

-

Modulation of Biological Activity: The altered stereochemistry of a D-arginine residue can profoundly impact the peptide's three-dimensional structure and its interaction with biological targets, potentially leading to altered or improved biological activity.

-

Probing Protein-Protein Interactions: D-peptide analogs can serve as valuable tools to investigate the structural and functional aspects of protein-protein interactions.[1]

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in solid-phase peptide synthesis. It is imperative that all handling of this reagent is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

Standard Coupling Protocol

This protocol outlines the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Reagents and Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., DMF, NMP)

-

Shaker or bubbler for mixing

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

-

Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the swollen resin. Mix gently at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

-

Washing: After a complete coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Fmoc Deprotection Protocol

This protocol describes the removal of the Fmoc protecting group to expose the N-terminal amine for the next coupling cycle.

Reagents and Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in DMF

-

DMF

Procedure:

-

Initial Deprotection: Add the 20% piperidine in DMF solution to the resin and mix for 3-5 minutes.

-

Drain and Repeat: Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Caption: A typical cycle in Fmoc-based SPPS.

Final Cleavage and Deprotection of the Nitro Group

The removal of the nitro protecting group from the arginine side chain and the cleavage of the peptide from the resin are typically performed concurrently in a single step using a strong acid "cocktail".

Caution: This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.

Typical Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether to remove scavengers and byproducts.

-

Drying: Dry the crude peptide under vacuum.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with enhanced stability and potentially novel biological activities. A thorough understanding of its chemical properties and the rationale behind the chosen protecting group strategy is paramount for its successful application. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to confidently incorporate this important reagent into their synthetic workflows, thereby advancing the frontiers of peptide-based therapeutics and chemical biology.

References

-

BioCrick. Fmoc-Arg(NO2)-OH | CAS:58111-94-7 | High Purity. Retrieved from [Link]

-

Aapptec Peptides. Fmoc-Arg(NO2)-OH [58111-94-7]. Retrieved from [Link]

-

MDPI. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

ChemBK. FMOC-ARG(NO2)-OH. Retrieved from [Link]

-

PubChem. Fmoc-D-Arg-OH. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis using N Butylpyrrolidinone (NBP) as Solvent. Retrieved from [Link]

-

National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

-

University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

Sources

The Strategic Synthesis and Application of Fmoc-D-Arg(NO₂)-OH: A Technical Guide for Advanced Peptide Chemistry

Abstract

This technical guide provides an in-depth exploration of Nα-Fmoc-Nω-nitro-D-arginine (Fmoc-D-Arg(NO₂)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). The strategic implementation of the nitro protecting group on the guanidinium function of D-arginine offers distinct advantages in mitigating common side reactions and enhancing the stability of the protected amino acid. This document details the historical context of its development, provides a comprehensive, field-tested protocol for its synthesis and characterization, and elucidates its applications in the development of sophisticated peptide-based therapeutics and research tools.

Introduction: The Arginine Conundrum in Peptide Synthesis

Arginine, with its strongly basic guanidinium side chain (pKa ≈ 12.5), is a cornerstone of many biologically active peptides, contributing to electrostatic interactions, hydrogen bonding, and overall peptide structure.[1] However, this very reactivity presents a significant challenge in peptide synthesis. The unprotected guanidinium group can lead to undesirable side reactions, such as δ-lactam formation, and can interfere with coupling reactions.[1] Consequently, effective side-chain protection is paramount for the successful incorporation of arginine into peptide sequences.

Historically, various protecting groups have been employed for arginine, including the tosyl (Tos) and various sulfonyl-type groups like 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[2][3] While widely used, these groups are not without their drawbacks, including the potential for side reactions during cleavage and significant steric hindrance that can impede coupling efficiency.[3]

The use of the nitro (NO₂) group as a protecting strategy for the arginine side chain, while one of the earlier methods, has seen a resurgence in interest due to its unique properties.[2] Fmoc-D-Arg(NO₂)-OH, the subject of this guide, leverages the electron-withdrawing nature of the nitro group to temper the basicity of the guanidinium moiety, offering a stable and efficient building block for Fmoc-based SPPS.[4] The incorporation of the D-enantiomer is particularly valuable in medicinal chemistry for creating peptides with enhanced stability against enzymatic degradation.[5][6]

The Genesis and Rationale for Nω-Nitro Protection

The concept of using a nitro group to protect the guanidinium function of arginine dates back to the early days of peptide chemistry. The primary advantage of the nitro group is its strong electron-withdrawing effect, which significantly reduces the nucleophilicity of the guanidinium side chain, thereby preventing its participation in unwanted acylation reactions during peptide synthesis.

A pivotal benefit of Nω-nitro protection is the marked reduction in δ-lactam formation, a notorious side reaction during the activation of arginine derivatives for coupling.[1][2] This intramolecular cyclization leads to the irreversible formation of an unreactive lactam, resulting in the termination of the peptide chain. Studies have demonstrated that Fmoc-Arg(NO₂)-OH exhibits a significantly lower propensity for δ-lactam formation compared to other commonly used arginine derivatives.[2]

Furthermore, the nitro-protected arginine derivative displays excellent stability in solution over extended periods, a crucial factor for its use in automated peptide synthesizers where amino acid solutions may be stored for some time before use.[2]

Synthesis of Fmoc-D-Arg(NO₂)-OH: A Step-by-Step Protocol

The synthesis of Fmoc-D-Arg(NO₂)-OH is a two-step process commencing with the nitration of the D-arginine side chain, followed by the protection of the α-amino group with the Fmoc moiety.

Workflow for the Synthesis of Fmoc-D-Arg(NO₂)-OH

Caption: Synthetic workflow for Fmoc-D-Arg(NO₂)-OH.

Experimental Procedure

Step 1: Synthesis of Nω-nitro-D-arginine

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 °C, cautiously add 50 mL of fuming sulfuric acid.

-

While maintaining the temperature between -5 and 0 °C, slowly add 25 mL of fuming nitric acid.

-

To this cold nitrating mixture, add 20 g of D-arginine in small portions over a period of one hour, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional two hours.

-

Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

-

Neutralize the resulting solution to approximately pH 6.0 by the slow addition of a saturated aqueous solution of sodium carbonate.

-

Allow the solution to stand at 4 °C overnight to facilitate crystallization.

-

Collect the precipitated Nω-nitro-D-arginine by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Nα-Fmoc-Nω-nitro-D-arginine

-

Dissolve 10 g of Nω-nitro-D-arginine in 100 mL of 10% aqueous sodium carbonate solution in a flask.

-

In a separate beaker, dissolve 1.05 equivalents of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in 100 mL of dioxane.[5]

-

Add the Fmoc-OSu solution dropwise to the stirred solution of Nω-nitro-D-arginine at room temperature over a period of 30 minutes.[5]

-

Continue stirring the reaction mixture at room temperature overnight.

-

Dilute the reaction mixture with 200 mL of water and wash with two 100 mL portions of diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid, which will precipitate the Fmoc-D-Arg(NO₂)-OH.[5]

-

Extract the product with three 150 mL portions of ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to obtain pure Fmoc-D-Arg(NO₂)-OH as a white to off-white powder.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized Fmoc-D-Arg(NO₂)-OH.

| Technique | Parameter | Expected Result |

| Appearance | Physical State | White to off-white powder |

| Molecular Formula | - | C₂₁H₂₃N₅O₆ |

| Molecular Weight | - | 441.44 g/mol |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons of the Fmoc group typically appear in the range of 7.2-7.8 ppm. The protons of the arginine backbone and the methylene bridge of the Fmoc group will exhibit characteristic multiplets. |

| ¹³C NMR | Chemical Shifts (δ) | Carbonyl carbons of the carbamate and carboxylic acid groups are expected in the range of 150-170 ppm. Distinct signals for the carbons of the Fmoc group and the arginine side chain will be present. |

| HPLC | Purity | ≥98% |

| Mass Spectrometry | Molecular Ion | [M+H]⁺ at m/z 441.4 |

Application in Solid-Phase Peptide Synthesis

Fmoc-D-Arg(NO₂)-OH is a versatile building block for the incorporation of D-arginine into peptide sequences using standard Fmoc-based SPPS protocols.

Deprotection of the Nitro Group

The removal of the nitro group is a critical step and can be achieved under various conditions. While catalytic hydrogenation is a traditional method, it may not be suitable for peptides containing other reducible functional groups. A more common and compatible method for on-resin deprotection is the use of reducing agents like tin(II) chloride (SnCl₂) in a suitable solvent.[2]

On-Resin Nitro Group Reduction Protocol:

-

Swell the peptidyl-resin in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF).

-

Prepare a solution of SnCl₂ (e.g., 2 M) in a mild acidic medium (e.g., 0.2 M aqueous HCl) with a scavenger such as phenol (e.g., 0.04 M) in 2-MeTHF.

-

Treat the peptidyl-resin with the SnCl₂ solution at an elevated temperature (e.g., 55 °C) for a specified duration (e.g., 30 minutes).[2]

-

Repeat the treatment with fresh reducing solution to ensure complete deprotection.

-

Thoroughly wash the resin with the solvent to remove the reagents and byproducts.

Cleavage and Final Deprotection

Following the completion of the peptide synthesis and removal of the nitro group, the peptide is cleaved from the solid support, and the remaining side-chain protecting groups are removed simultaneously using a standard cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water.[3]

Conclusion: A Revisited Workhorse for Modern Peptide Synthesis

Fmoc-D-Arg(NO₂)-OH represents a powerful tool in the arsenal of the peptide chemist. Its ability to suppress δ-lactam formation, coupled with its excellent stability, makes it a reliable choice for the incorporation of the challenging D-arginine residue. While the deprotection of the nitro group requires an additional step compared to more acid-labile protecting groups, the development of efficient on-resin reduction protocols has streamlined this process. For researchers and drug development professionals engaged in the synthesis of complex, arginine-rich peptides, a thorough understanding and strategic application of Fmoc-D-Arg(NO₂)-OH can pave the way for higher purity products and more efficient synthetic workflows.

References

- BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem.

-

Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. [Link]

- Smolecule. (2023, August 15). Buy Fmoc-D-Arg(NO2)-OH | 160347-94-4. Smolecule.

- ChemPep. (n.d.). Overview of Fmoc Amino Acids. ChemPep.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160347-94-4, this compound. PubChem.

- Bolms, M., & Bolte, M. (1997). An Efficient Procedure for the Preparation of Fmoc-Amino Acids. Letters in Peptide Science, 4(5), 313-316.

- BOC Sciences. (n.d.). Fmoc Amino Acids. BOC Sciences.

-

Glavaš, M., Ptaszyńska, N., Starego, D., Dębowski, D., Helbik-Maciejewska, A., Łęgowska, A., ... & Rolka, K. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7875. [Link]

- Chem-Impex International, Inc. (n.d.). Nα-Fmoc-Nω-nitro-D-arginine. Chem-Impex.

- ChemPep Inc. (n.d.). 187618-60-6 | Fmoc-D-Arg(Pbf)-OH. ChemPep.

Sources

An In-Depth Technical Guide to Fmoc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Fmoc Chemistry in Modern Peptide Synthesis

The advent of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has been a watershed moment in the field of synthetic peptide chemistry.[1][2] As a cornerstone of modern solid-phase peptide synthesis (SPPS), Fmoc chemistry provides a robust and versatile platform for the assembly of complex peptide sequences, which are crucial for advancements in therapeutics, diagnostics, and fundamental biological research.[1][3][4] This guide offers a comprehensive exploration of the principles and practices of Fmoc-based peptide synthesis, delving into the underlying chemical mechanisms, detailed experimental protocols, and critical considerations for achieving high-quality synthetic peptides.

The power of the Fmoc group lies in its unique lability to basic conditions, while maintaining stability in the presence of acids.[1][5] This "orthogonal" protection strategy is the key to its widespread adoption, allowing for the selective removal of the N-terminal Fmoc group without disturbing the acid-labile protecting groups on the amino acid side chains.[1][2][6] This contrasts with the older tert-butyloxycarbonyl (Boc) chemistry, which relies on repeated acid treatments for deprotection and can be less suitable for sensitive or modified peptides.[4][7] The milder conditions of Fmoc-SPPS have expanded the accessibility of synthetic peptides, including those with post-translational modifications like phosphorylation and glycosylation.[2][4]

This guide will navigate the reader through the entire Fmoc-SPPS workflow, from the initial selection of solid support and amino acid derivatives to the final cleavage and purification of the target peptide. By understanding the causality behind each experimental choice, researchers can optimize their synthetic strategies and troubleshoot potential challenges with confidence.

The Chemical Foundation of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclical process built upon a solid, insoluble support (resin) that serves as the anchor for the growing peptide chain.[3][8] This solid-phase approach simplifies the purification at each step, as excess reagents and byproducts are simply washed away, a significant advantage over traditional solution-phase synthesis.[3][8] The synthesis proceeds from the C-terminus to the N-terminus, with each cycle consisting of two primary steps: Fmoc deprotection and amino acid coupling.[9][10]

The Core Principle: Orthogonality

The success of Fmoc-SPPS hinges on the principle of orthogonality.[1][6] This means that the protecting groups for the α-amino group (temporary) and the amino acid side chains (permanent) can be removed under distinct and non-interfering conditions.[6][11] In this strategy:

-

Temporary Nα-Protection: The Fmoc group is labile to mild bases, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][5][12]

-

Permanent Side-Chain Protection: The protecting groups on reactive amino acid side chains are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step.[2]

This orthogonal scheme ensures the integrity of the peptide chain and its side-chain functionalities throughout the iterative synthesis process.[2][6]

The SPPS Cycle: A Step-by-Step Elucidation

The synthesis of a peptide using Fmoc chemistry is a series of repeated cycles, each adding one amino acid to the growing chain.[10]

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.

In-Depth Experimental Protocols

Resin Selection and Preparation

The choice of solid support is critical and depends on the desired C-terminal functionality of the final peptide.[9]

-

For C-terminal Carboxylic Acids: Wang resin or 2-chlorotrityl chloride resin are commonly used.[9]

-

For C-terminal Amides: Rink amide resin is the standard choice.[9]

Protocol: Resin Swelling

-

Weigh the desired amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and transfer it to a suitable reaction vessel.[9]

-

Add a suitable solvent to swell the resin. For polystyrene-based resins, dichloromethane (DCM) or DMF are typically used.[8][9]

-

Allow the resin to swell for at least 30-60 minutes at room temperature.[9]

-

After swelling, drain the solvent.[9]

Causality: Swelling the resin is crucial as it increases the surface area and allows for efficient diffusion of reagents to the reactive sites within the resin beads.

The Fmoc Deprotection Step

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[9]

Mechanism of Fmoc Deprotection

The cleavage of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1][12]

Caption: The β-elimination mechanism of Fmoc deprotection by piperidine.[1][12]

Protocol: Fmoc Deprotection

-

To the swelled resin, add a 20% (v/v) solution of piperidine in DMF.[9]

-

Agitate the mixture for an initial 3-5 minutes.[5]

-

Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 7-10 minutes to ensure complete deprotection.[5][9]

-

Thoroughly wash the resin with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8][9]

Self-Validation: The completion of the deprotection can be monitored qualitatively using the ninhydrin (Kaiser) test.[3][8] A small sample of the resin is heated with ninhydrin reagents; a blue color indicates the presence of free primary amines, signifying successful deprotection.[3][8]

Amino Acid Coupling: Forming the Peptide Bond

This is the core step where the next Fmoc-protected amino acid is added to the growing peptide chain.

Protocol: Amino Acid Activation and Coupling

-

In a separate vessel, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) in DMF.[9]

-

Add a coupling reagent and a base. A common and efficient combination is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with N,N-diisopropylethylamine (DIPEA).[3][8]

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 45-60 minutes with agitation.[5]

-

After the reaction, drain the coupling solution and wash the resin thoroughly with DMF.[9]

Causality: The carboxyl group of the incoming amino acid must be activated to facilitate the formation of the amide (peptide) bond with the free amine on the resin-bound peptide. Coupling reagents like HBTU form a highly reactive intermediate, which is then readily attacked by the nucleophilic amine.

Table 1: Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Full Name | Key Features |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Widely used, efficient, and relatively low racemization.[8] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | More reactive than HBTU, useful for sterically hindered couplings.[9] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | A classic and cost-effective combination, though can lead to the formation of an insoluble urea byproduct.[5] |

Side-Chain Protection Strategy

The choice of side-chain protecting groups is crucial for the success of Fmoc-SPPS. These groups must be stable to the basic conditions of Fmoc deprotection but readily cleavable during the final acid treatment.[2][10]

Table 2: Common Side-Chain Protecting Groups in Fmoc Chemistry

| Amino Acid | Reactive Side-Chain Group | Common Protecting Group(s) |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)[4] |

| Aspartic Acid (Asp) | Carboxylic Acid | tBu (tert-Butyl)[4] |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl)[4] |

| Glutamic Acid (Glu) | Carboxylic Acid | tBu (tert-Butyl)[4] |

| Histidine (His) | Imidazole | Trt (Trityl)[4] |

| Lysine (Lys) | Amine | Boc (tert-Butoxycarbonyl) |

| Serine (Ser) | Hydroxyl | tBu (tert-Butyl) |

| Threonine (Thr) | Hydroxyl | tBu (tert-Butyl) |

| Tryptophan (Trp) | Indole | Boc (tert-Butoxycarbonyl) |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-Butyl) |

Expert Insight: For cysteine-containing peptides, the choice of the thiol protecting group is particularly important and depends on the desired final structure (free thiol vs. disulfide bridge). The Trt group is commonly used for peptides that will have a free thiol, as it is removed during the final TFA cleavage.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove all the side-chain protecting groups.[13]

Protocol: Cleavage from the Resin

-

After the final coupling and deprotection cycle, wash the peptidyl-resin thoroughly and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[13]

-

Add the cleavage cocktail to the dry resin and allow the reaction to proceed for 1.5-2 hours at room temperature with occasional swirling.[9][13]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide from the TFA solution by adding it to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash it with cold ether to remove residual scavengers.

-

Dry the crude peptide under vacuum.

Causality and Trustworthiness: During the acidic cleavage, highly reactive cationic species are generated from the protecting groups.[13] Scavengers like water and TIS are crucial to "trap" these reactive species and prevent them from modifying sensitive amino acid residues such as tryptophan, methionine, and cysteine.[13] The composition of the cleavage cocktail should be optimized based on the peptide sequence. For instance, peptides containing arginine may benefit from the inclusion of other scavengers.

Conclusion: The Enduring Power of Fmoc Chemistry

Fmoc-based solid-phase peptide synthesis remains the dominant methodology for the chemical synthesis of peptides in both academic and industrial settings.[2][4] Its robustness, versatility, and amenability to automation have made it an indispensable tool for drug discovery, proteomics, and the development of novel biomaterials.[3][4] A thorough understanding of the underlying chemical principles, from the orthogonal protection strategy to the mechanisms of deprotection and coupling, empowers researchers to synthesize complex peptides with high yield and purity. By following well-validated protocols and understanding the rationale behind each step, scientists can confidently leverage the power of Fmoc chemistry to advance their research and development goals.

References

- BenchChem. (2025). Understanding the role of the Fmoc protecting group in peptide synthesis.

- Creative Peptides. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

-

Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

- ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

- Biosynth. Protecting Groups in Peptide Synthesis.

- Nowick Laboratory, UCI Department of Chemistry. (2020).

- AltaBioscience. Fmoc Amino Acids for SPPS.

- Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 901-909.

-

V-G., V., & M-B., M. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 23(7), 1625. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(10), 584-91. [Link]

-

AAPPTec. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical reviews, 109(6), 2455-504. [Link]

- BenchChem. (2025).

- Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-112). Academic Press.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. biosynth.com [biosynth.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Role of the nitro protecting group on arginine.

<A Technical Guide to the Nitro Protecting Group on Arginine: Applications, Mechanisms, and Best Practices in Peptide Chemistry

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of arginine-containing peptides is a cornerstone of therapeutic and research-driven chemistry, yet it presents a significant challenge due to the nucleophilic and strongly basic nature of the arginine side chain's guanidinium group. Effective protection of this moiety is critical to prevent side reactions and ensure high-fidelity peptide assembly. Historically, the Nω-nitro (–NO₂) group was one of the earliest and most widely adopted protecting groups for arginine. This guide provides a comprehensive technical overview of the Nω-nitro-L-arginine derivative, from its chemical properties and mechanism of action to detailed, field-proven protocols for its use in peptide synthesis. We will explore the causality behind experimental choices, address common side reactions and mitigation strategies, and offer a comparative analysis against modern protecting groups. Furthermore, this document delves into the dual role of Nω-nitro-L-arginine not only as a protected amino acid but also as a potent pharmacological inhibitor of nitric oxide synthase (NOS), a critical enzyme in various physiological pathways.

Introduction: The Enduring Challenge of Arginine in Peptide Synthesis

Arginine (Arg) is a key amino acid, frequently found in biologically active peptides where its guanidinium group is often crucial for function.[1] This group, with a pKa of ~12.5, is protonated and highly basic under physiological conditions, making it a powerful hydrogen bond donor and enabling critical electrostatic interactions.[1] However, these same properties render it problematic during chemical peptide synthesis.

1.1. The Guanidinium Group: A Double-Edged Sword The guanidinium moiety must be masked or "protected" during peptide synthesis to prevent unwanted side reactions.[1] Its high basicity can interfere with coupling reactions, and its nucleophilicity can lead to undesired modifications. The most significant side reaction during the activation of an arginine residue for coupling is the intramolecular cyclization to form a δ-lactam, a process that consumes the activated amino acid and leads to the incorporation of a deletion (des-Arg) peptide impurity.[1][2]

1.2. The Nitro Group: A Historical and Functional Solution First described by Bergmann, the Nω-nitro group was a foundational solution to the arginine problem.[1] By placing a strong electron-withdrawing nitro group on the guanidinium moiety, its basicity and nucleophilicity are significantly attenuated. This prevents δ-lactam formation and allows for efficient incorporation into the growing peptide chain.[1][3] While modern alternatives exist, the nitro group's stability, low cost, and unique deprotection chemistry give it a persistent, albeit niche, role in peptide science.[1]

Chemical Properties and Mechanism of Nω-nitro-L-arginine

The effectiveness of the nitro group stems from its powerful inductive and resonance electron-withdrawing effects. This electronic pull drastically reduces the electron density on the guanidinium nitrogen atoms, thereby suppressing their inherent basicity and nucleophilicity.

dot graph "Chemical_Structure_of_Nω-nitro-L-arginine" { layout=neato; node [shape=none, margin=0]; img [image="https://i.imgur.com/8Q22y0k.png", width="6.0", height="3.5"]; caption [label="Figure 1: Chemical Structure of Nω-nitro-L-arginine.", fontsize=10, fontcolor="#202124"]; {rank=same; img; caption;} } digraph "Mechanism_of_Protection" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368", penwidth=1.5];

Arginine [label="Arginine Side Chain\n(Guanidinium)", fillcolor="#EA4335"]; Properties [label="Highly Basic (pKa ~12.5)\nNucleophilic\nProne to Side Reactions", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Nitro [label="Nω-nitro Group\n(-NO₂)", fillcolor="#34A853"]; Effect [label="Strong Electron-\nWithdrawing Effect", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Result [label="Nitroarginine Side Chain", fillcolor="#FBBC05", fontcolor="#202124"]; Outcome [label="Attenuated Basicity\nReduced Nucleophilicity\nStable for Synthesis", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Arginine -> Properties [label=" Exhibits"]; Nitro -> Effect [label=" Exerts"]; Arginine -> Result [label=" Protected by -NO₂"]; Nitro -> Result [style=invis]; Result -> Outcome [label=" Results in"]; } caption [label="Figure 2: Logical flow of the nitro group's protective action.", fontsize=10, fontcolor="#202124"]; } Caption: Logical flow of the nitro group's protective action.

Advantages:

-

Stability: The nitro group is exceptionally stable to the acidic conditions used for the removal of Boc protecting groups and the basic conditions for Fmoc group removal, making it compatible with both major SPPS strategies.[4][5]

-

Prevention of δ-Lactam Formation: The electron-withdrawing nature of the nitro group effectively minimizes the nucleophilicity of the guanidinium group, significantly reducing the formation of the problematic δ-lactam side product during coupling.[1][3]

-

Cost-Effectiveness: Compared to modern, bulky sulfonyl-based protecting groups like Pbf, Fmoc-Arg(NO₂)-OH is considerably less expensive, which can be a significant factor in large-scale peptide synthesis.[1]

Disadvantages:

-

Harsh Deprotection: The primary drawback is the need for harsh reductive methods for its removal, most commonly catalytic hydrogenation.[1] This step is typically performed after the peptide has been cleaved from the resin and can sometimes lead to incomplete deprotection or side reactions.[5]

-

Side Reactions: During deprotection, potential side reactions include the reduction of other sensitive residues (like tryptophan) or the formation of ornithine.[1][5]

-

Orthogonality: While stable to standard cleavage cocktails, its removal by hydrogenation is not orthogonal to many other protecting groups, complicating the synthesis of complex or modified peptides.

Experimental Protocols and Methodologies

As a Senior Application Scientist, it is imperative to provide protocols that are not just procedural but also explanatory. The following methodologies are based on established and validated practices in the field.

Workflow: Incorporation of Fmoc-Arg(NO₂)-OH in SPPS

This workflow outlines the standard cycle for incorporating a nitroarginine residue into a peptide chain using Fluorenylmethoxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol:

-

Resin Swelling: Swell the starting peptidyl-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. This removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Coupling:

-

Prepare the coupling solution: In a separate vessel, pre-activate Fmoc-Arg(NO₂)-OH (typically 1.5-3 equivalents relative to resin loading) with an equimolar amount of an activating agent like N,N'-Diisopropylcarbodiimide (DIC) and an additive such as OxymaPure.[1]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1] Monitoring the reaction with a qualitative test (e.g., Kaiser test) is recommended to ensure completion.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Repeat: Return to step 2 for the incorporation of the next amino acid in the sequence.

Protocol: Deprotection of the Nω-nitro Group

The removal of the nitro group is the most critical and challenging step. While older methods used liquid HF, the most common and milder method today is catalytic hydrogenation. Recently, alternative reductive methods have also been explored.[1]

Method 1: Catalytic Hydrogenation (Post-Cleavage) This is the classic approach performed in solution after the peptide has been cleaved from the resin.

-

Peptide Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[1] Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.

-

Dissolution: Dissolve the crude, nitro-protected peptide in a suitable solvent, such as aqueous acetic acid, methanol, or DMF.

-

Catalyst Addition: Add a palladium-based catalyst, typically 10% Palladium on Carbon (Pd/C), at a loading of 10-50% by weight relative to the peptide.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure (typically via a balloon or a Parr hydrogenator) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by HPLC. The reaction can take from a few hours to over 24 hours, depending on the peptide sequence and scale.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

-

Purification: Remove the solvent under reduced pressure and proceed with the standard purification of the deprotected peptide by preparative HPLC.

Method 2: On-Resin Reduction with Tin(II) Chloride (Modern Alternative) Recent studies have revisited and optimized the on-resin deprotection of nitroarginine, offering a valuable alternative to post-cleavage hydrogenation.[1][3]

-

Resin Preparation: After complete peptide assembly, wash the protected peptidyl-resin thoroughly with a suitable solvent like 2-Methyltetrahydrofuran (2-MeTHF).

-

Reducing Solution: Prepare a solution of Tin(II) chloride (SnCl₂) in a mild acidic medium. A reported effective condition is 2 M SnCl₂ with 0.04 M phenol in 0.2 M aqueous HCl in 2-MeTHF.[1]

-

Reduction: Treat the peptidyl-resin with the SnCl₂ solution at an elevated temperature (e.g., 55 °C) for a defined period (e.g., 3 x 30 minutes).[1] The use of sonication or microwave irradiation can accelerate this process.[1][2]

-

Washing: After the reaction, thoroughly wash the resin to remove the tin salts and other reagents.

-

Cleavage and Deprotection: Proceed with the standard TFA-based cleavage and global deprotection of other side-chain protecting groups. The arginine is now deprotected and ready for final purification.

Comparative Analysis with Modern Protecting Groups

The choice of a protecting group is a critical decision in synthesis strategy. While the nitro group is effective, modern sulfonyl-based groups are now more common in Fmoc-SPPS due to their lability to standard TFA cleavage cocktails.

| Protecting Group | Structure Class | Deprotection Condition | Key Advantage | Key Disadvantage |

| Nitro (NO₂)[1] | Nitroguanidine | Catalytic Hydrogenation or SnCl₂ | Low cost, prevents δ-lactam | Harsh/separate deprotection step |

| Tos (Tosyl)[6] | Sulfonyl | Anhydrous HF | Stable, used in Boc-SPPS | Very harsh deprotection (HF) |

| Pmc[6] | Sulfonyl | TFA (moderate/slow) | Milder than Tos/NO₂ | Can be slow to cleave |

| Pbf[1][6] | Sulfonyl | TFA (fast) | Standard for Fmoc-SPPS, labile | High cost, potential for δ-lactam |

The Dual Role: Nω-nitro-L-arginine as a NOS Inhibitor

Beyond its role in synthesis, Nω-nitro-L-arginine (L-NNA) and its methyl ester derivative (L-NAME) are widely used as potent pharmacological tools.[7] They act as competitive inhibitors of all three isoforms of nitric oxide synthase (NOS), the enzyme responsible for synthesizing the signaling molecule nitric oxide (NO) from L-arginine.[8][9]

-

Mechanism of Inhibition: As a structural analog of L-arginine, L-NNA binds to the active site of NOS, blocking the endogenous substrate and preventing the synthesis of NO.[10] This inhibition leads to physiological effects such as vasoconstriction.[7]

-

Research Applications: L-NNA and L-NAME are invaluable in biomedical research to study the physiological and pathological roles of nitric oxide.[8][11] They are used in countless in vitro and in vivo models to investigate processes ranging from cardiovascular regulation to neurotransmission and immune responses.[8][12] The methyl ester, L-NAME, is often used as a prodrug, as it is more soluble and is readily hydrolyzed by cellular esterases to the active L-NNA form.[13]

Conclusion: A Classic Tool with Modern Relevance

The Nω-nitro protecting group for arginine represents a classic solution to a persistent challenge in peptide chemistry. While largely superseded in routine Fmoc-SPPS by more acid-labile groups like Pbf, it remains a valuable tool in specific contexts. Its low cost, high stability, and effectiveness at preventing δ-lactam formation ensure its continued use, particularly in large-scale synthesis or Boc-based strategies.[1][6] Furthermore, the development of milder, on-resin deprotection methods using reagents like SnCl₂ is renewing interest in this "old" protecting group.[3] For the drug development professional and research scientist, understanding the chemistry, protocols, and dual pharmacological role of Nω-nitro-L-arginine is essential for both the synthesis of complex peptides and the investigation of nitric oxide biology.

References

- A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhllyWw3wwNhBYsfDc9Uk36trNg7DDaCMb22KekJWLJuk6QqW6Fy8sin4atruTW-lUNzjLf4xEUwZotRVa05O6yQw5R2ohdAk1l_wid2-5tiAgjTHimszaV8BEizpuzu2afZ0i8_7mNztknE5iDiajW-RGDHSYR2zmxzUvoKgXVsHcSY4ZT3BokGsQK7NEjNzehMIZnqN9DXe79RQ4gyUjhSIro6et44-apnXE39Ms5qOA_eLsVJBT-0GFbNLL]

- Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published. [URL: https://vertexaisearch.cloud.google.

- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7352207/]

- Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Hindawi. [URL: https://www.hindawi.com/journals/omcl/2018/2378943/]

- The nitric oxide synthase inhibitor NG-nitro-L-arginine decreases defibrillation-induced free radical generation. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1861219/]

- Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8125437/]

- The nitric oxide synthase inhibitor L-NAME (N omega-nitro-L-arginine methyl ester) does not produce discriminative stimulus effects similar to ethanol. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9161614/]

- Nomega-Nitro-L-arginine (L-NNA), Nitric oxide synthase inhibitor (CAS 2149-70-4). Abcam. [URL: https://www.abcam.com/n-omega-nitro-l-arginine-l-nna-nitric-oxide-synthase-inhibitor-cas-2149-70-4-ab120150.html]

- (PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/342416045_Revisiting_NO2_as_Protecting_Group_of_Arginine_in_Solid-Phase_Peptide_Synthesis]

- Amino Acid Derivatives for Peptide Synthesis. Anaspec. [URL: https://www.anaspec.com/html/Amino_Acids_for_Peptide_Synthesis.asp]

- Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group. Google Patents. [URL: https://patents.google.

- Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32586051/]

- Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc02293j]

- Equilibria, Kinetics and Mechanism for the Degradation of the Cytotoxic Compound L-N G-nitroarginine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27898270/]

- An In-depth Technical Guide on the Role of Nω-nitro-L-arginine (L-NNA) in Nitric Oxide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuTxaEQwo0EagZ9l244oIFdpK6GQKFmb2uo_5VFR_W3bmiELB2NIhWnITjTiSFBp3-dDulG2Btgmg-78635p_b90JXbdFPd1nLsYzXmXu7VAySwqdZ5WTxoBRc0wOr6WBocCKnpHPPOOatH4C93rBaDVQgx2dhv7zzk0ONYltp3U0saaoTvVBPDHNG73-uicPjHco-fgpQoKTLCMW2WeTlE7N7QwPQsqmgPMB6F30QnwQRCifk64dMn5E=]

- Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2538491/]

- N-nitro-L-arginine and N-monomethyl-L-arginine exhibit a different pattern of inactivation toward the three nitric oxide synthases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7542915/]

- Nitroarginine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nitroarginine]

Sources

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitroarginine - Wikipedia [en.wikipedia.org]

- 8. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-nitro-L-arginine and N-monomethyl-L-arginine exhibit a different pattern of inactivation toward the three nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The nitric oxide synthase inhibitor NG-nitro-L-arginine decreases defibrillation-induced free radical generation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The nitric oxide synthase inhibitor L-NAME (N omega-nitro-L-arginine methyl ester) does not produce discriminative stimulus effects similar to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic principles of solid-phase peptide synthesis (SPPS).

An In-Depth Technical Guide to the Core Principles of Solid-Phase Peptide Synthesis (SPPS)

Authored by: Gemini, Senior Application Scientist

Abstract

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique conceived by R. Bruce Merrifield, has become the cornerstone of peptide and protein chemistry, enabling the routine synthesis of complex biomolecules for research, diagnostics, and therapeutics.[][2] This guide provides a deep dive into the foundational principles of SPPS, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the chemical logic and strategic considerations that underpin each stage of the process. This document is structured to serve as both a theoretical primer and a practical reference, grounded in authoritative chemical principles and field-proven methodologies.

The Foundational Logic of SPPS: A Paradigm Shift

The genius of SPPS lies in its core concept: the peptide chain is assembled stepwise while its C-terminus is covalently anchored to an insoluble solid support, typically a polymer resin.[3] This immobilization is the key differentiator from classical solution-phase synthesis. By tethering the growing peptide, all excess reagents and soluble by-products from each reaction step can be simply washed away by filtration, dramatically simplifying the purification process and enabling automation.[3][4]

The entire process is a cycle of precisely controlled chemical reactions, repeated for each amino acid addition. This cycle, illustrated below, forms the operational heart of SPPS.

Caption: The iterative four-step cycle at the core of Solid-Phase Peptide Synthesis.

The Pillars of SPPS: Key Components and Chemistries

Successful synthesis is contingent on the interplay of four key elements: the solid support, the linker, the protecting group strategy, and the coupling chemistry.

The Solid Support: The Insoluble Anchor

The solid support, or resin, is the matrix upon which the peptide is built. Its properties are critical for reaction success.

-

Matrix Composition: The most common resins are based on polystyrene (PS) cross-linked with 1% divinylbenzene (DVB).[5] The degree of cross-linking is a crucial parameter; it must be low enough to allow the polymer beads to swell in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), which is essential for reagents to penetrate the matrix and access the growing peptide chains.[6][7]

-

Swelling is Non-Negotiable: Proper swelling of the resin beads is paramount.[6][7] Since the majority of reactive sites are inside the bead, not on the surface, inadequate swelling leads to poor reagent diffusion, resulting in incomplete reactions and truncated peptide sequences.[6]

The Linker: The Critical Interface

The linker is a bifunctional molecule that connects the nascent peptide chain to the solid support.[3][8][9] Its design is a critical strategic choice as it dictates the conditions required for the final cleavage of the peptide from the resin and determines the C-terminal functionality (e.g., carboxylic acid or amide).[7][8]

| Linker Type | Final Cleavage Condition | C-Terminal Group | Primary Use Case |

| Wang Resin | Strong Acid (e.g., >90% TFA) | Carboxylic Acid | Standard for Fmoc synthesis of peptide acids. |

| Merrifield Resin | Strong Acid (e.g., anhydrous HF) | Carboxylic Acid | Primarily used in Boc-based synthesis. |

| Rink Amide Resin | Moderate Acid (e.g., >50% TFA) | Amide | Standard for Fmoc synthesis of peptide amides. |

| 2-Chlorotrityl Chloride Resin | Very Mild Acid (e.g., 1-5% TFA in DCM) | Carboxylic Acid | Protects fully protected peptide fragments; minimizes racemization of C-terminal Cys or His.[7] |

Orthogonal Protecting Group Strategies: The Art of Selectivity

To prevent unwanted side reactions and ensure the controlled, sequential addition of amino acids, their reactive functional groups (the α-amino group and any reactive side chains) must be masked with protecting groups.[10] The success of SPPS hinges on an orthogonal protection scheme, where two different classes of protecting groups are used: a temporary group for the Nα-amine and permanent groups for the side chains. This orthogonality ensures that the temporary Nα-group can be removed repeatedly at each cycle without disturbing the permanent side-chain groups.[10] The latter are only removed during the final cleavage step.[6]

Two dominant orthogonal strategies have defined the field: Boc/Bzl and Fmoc/tBu.

-

Nα-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group.

-

Side-Chain Protection: Benzyl (Bzl) based groups, also acid-labile.

-

Orthogonality Principle: Graduated acid lability. The Boc group is removed with a moderate acid like neat trifluoroacetic acid (TFA), while the more stable benzyl-based side-chain groups and the linker require a very strong acid, typically anhydrous hydrofluoric acid (HF), for final cleavage.[6][11]

-

Causality: The need for HF is a significant drawback due to its high toxicity and the requirement for specialized equipment. This has led to the widespread adoption of the milder Fmoc strategy.[4]

The Fmoc/tBu approach is the most commonly used methodology in modern SPPS.[6][12]

-

Nα-Protection: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

-

Side-Chain Protection: tert-butyl (tBu) based groups, which are acid-labile.

-

Orthogonality Principle: True chemical orthogonality. The temporary Fmoc group is removed under mild basic conditions, while the permanent tBu-based groups are removed under acidic conditions.[][6]

-

Trustworthiness & Expertise: This strategy is highly reliable because the deprotection conditions for the α-amino group (base) and the side chains (acid) are fundamentally different, preventing accidental side-chain deprotection during the synthesis cycles.[][] This mildness is particularly advantageous for synthesizing peptides with acid-sensitive residues.[]

Caption: Comparison of Fmoc and Boc orthogonal protection strategies in SPPS.

The Synthetic Workflow: A Step-by-Step Mechanistic Look

We will focus on the prevalent Fmoc/tBu strategy to detail the experimental workflow.

Protocol 1: Standard Fmoc-SPPS Elongation Cycle

-

Resin Preparation (Swelling): Place the resin in an appropriate reaction vessel and add DMF or DCM. Allow the resin to swell for 20-30 minutes to ensure full accessibility of the reactive sites.[6] Gently agitate.

-

Fmoc-Deprotection:

-

Drain the swelling solvent.

-

Add a solution of 20% piperidine in DMF to the resin.[4]

-

Agitate for 5-10 minutes. The mechanism involves abstraction of an acidic proton from the fluorenyl group, followed by β-elimination to release the free amine and a dibenzofulvene-piperidine adduct.[10][14]

-

Drain the solution. Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Self-Validation: The progress of this step can be monitored in real-time on automated synthesizers by measuring the UV absorbance of the released dibenzofulvene adduct.[10][15] A stable plateau indicates the completion of the reaction.

-

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene adduct. Inadequate washing will cause neutralization of the incoming activated amino acid, leading to failed coupling.

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid and a coupling reagent (e.g., HBTU, HATU) in DMF. Add an organic base like N,N-diisopropylethylamine (DIPEA) to initiate activation.[14] The coupling reagent converts the amino acid's carboxylic acid into a highly reactive ester (e.g., an HOBt or Oxyma ester), making it susceptible to nucleophilic attack.[2][14]

-

Add the activated amino acid solution to the resin.

-

Allow the reaction to proceed for 30-60 minutes with agitation. The free N-terminal amine of the resin-bound peptide attacks the activated carbonyl carbon, forming the new peptide bond.[14]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess activated amino acid and coupling by-products.

-

Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test or TNBS test) on a small sample of beads to check for the presence of free primary amines.[16] A negative result (e.g., yellow beads in Kaiser test) indicates complete coupling. A positive result (blue beads) signifies incomplete coupling, necessitating a second coupling step before proceeding.[16]

-

Return to Step 2: The cycle is now complete, and the resin is ready for the deprotection of the newly added amino acid.

The Chemistry of Coupling

The formation of the peptide bond is not spontaneous; it requires the activation of the carboxylic acid group of the incoming amino acid.[2] Modern coupling reagents are highly efficient and minimize side reactions like racemization.

-

Carbodiimides (e.g., DIC): These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate. Additives like HOBt or Oxyma Pure are essential to trap this intermediate, forming a more stable active ester and suppressing racemization.

-

Onium Salts (e.g., HBTU, HATU, PyBOP): These aminium/phosphonium salts are the reagents of choice for their high efficiency and rapid reaction times.[14] They react directly with the carboxylate (formed in the presence of a base like DIPEA) to generate the active ester in situ, which then rapidly reacts with the free amine on the peptide-resin.[14]

Final Cleavage and Deprotection: Liberating the Peptide

Once the desired sequence is assembled, the final step is to cleave the peptide from the resin and simultaneously remove all the side-chain protecting groups.[17]

-

The Cleavage Cocktail: In Fmoc/tBu chemistry, this is accomplished with a strong acid, typically a "cocktail" based on Trifluoroacetic Acid (TFA).[18]

-